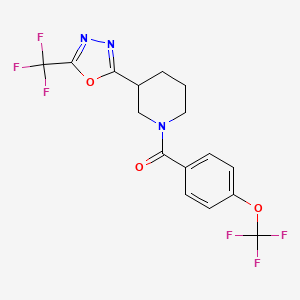

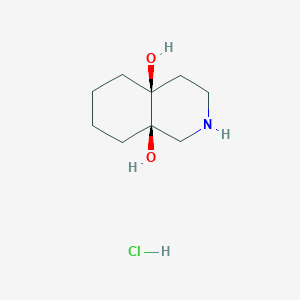

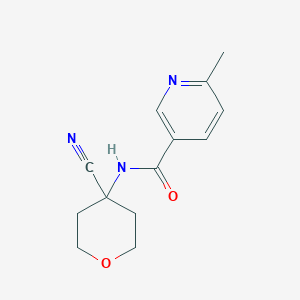

(4As,8aR)-1,2,3,4,5,6,7,8-octahydroisoquinoline-4a,8a-diol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4As,8aR)-1,2,3,4,5,6,7,8-octahydroisoquinoline-4a,8a-diol;hydrochloride” is a potent and allosteric inhibitor of DNMT3A . It inhibits DNMT3A activity by disrupting protein-protein interactions . It induces apoptosis of acute myeloid leukemia (AML) cell lines and differentiation of distinct AML cell lines including cells with mutated DNMT3A R882 .

Molecular Structure Analysis

The molecular weight of this compound is 584.71 . Its molecular formula is C33H40N6O4 . The SMILES representation of the molecule isO=C1N(C2CCCCCC2)N=C(C3=CC=C(OC)C(OCCCCOC4=CC=C(C5=NN=NN5)C=C4)=C3)[C@@]6([H])CC=CC[C@@]16[H] . Chemical Reactions Analysis

As an inhibitor of DNMT3A, “this compound” disrupts DNMT3A-DNMT3L interactions at the DNMT3A tetramer interface . It inhibits the stimulation of DNMT3A_WT activity by DNMT3L, but does not inhibit the activation of DNMT3A_WT by H3 peptides .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

Efficient Synthetic Pathways : The development of efficient synthetic routes for creating complex organic structures, such as tetrahydroquinolines and octahydroacridine derivatives, showcases the fundamental chemical research into compounds structurally related to "(4As,8aR)-1,2,3,4,5,6,7,8-octahydroisoquinoline-4a,8a-diol;hydrochloride". These studies provide insights into the reaction mechanisms and potential applications of these compounds in medicinal chemistry and material science (Sielemann, Keuper, & Risch, 1999).

Green Chemistry Approaches : Research into environmentally friendly synthetic methods for constructing complex molecules, such as 8-hydroxyquinoline derivatives, aligns with the broader goal of sustainable chemistry. These approaches highlight the application of green catalysts and the synthesis of compounds that can be applied in various fields, including pharmaceuticals and materials science (Abdelmohsen & El-Ossaily, 2015).

Biological Interactions and Applications

AMPA and NMDA Receptor Antagonists : The study of decahydroisoquinoline derivatives has led to the identification of potent and selective antagonists for the AMPA and NMDA receptors, indicating potential applications in neurological research and treatment strategies. This research underscores the therapeutic potential of structurally complex isoquinolines in addressing neurological disorders (Ornstein et al., 1996).

Metal Ion Interaction and Bioavailability : Investigations into the liposome-water partitioning of 8-hydroxyquinolines and their copper complexes provide valuable insights into the bioavailability and toxicity of metal-organic compound mixtures. Such studies are crucial for understanding the environmental and biological impacts of these compounds (Kaiser & Escher, 2006).

Material Science and Engineering Applications

- Organic Light Emitting Diode (OLED) Materials : The synthesis and characterization of aluminium complex dyes based on substituted 8-hydroxyquinoline derivatives for OLED applications exemplify the intersection of organic chemistry and material science. These compounds' photophysical properties, such as fluorescence and electroluminescence, are of particular interest for developing advanced materials for electronic and photonic devices (Mishra et al., 2005).

Mécanisme D'action

“(4As,8aR)-1,2,3,4,5,6,7,8-octahydroisoquinoline-4a,8a-diol;hydrochloride” works by disrupting DNMT3A-DNMT3L interactions at the DNMT3A tetramer interface . This disruption inhibits the stimulation of DNMT3A_WT activity by DNMT3L . It also induces apoptosis and differentiation in AML cell lines in a concentration-dependent manner .

Propriétés

IUPAC Name |

(4aS,8aR)-1,2,3,4,5,6,7,8-octahydroisoquinoline-4a,8a-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c11-8-3-1-2-4-9(8,12)7-10-6-5-8;/h10-12H,1-7H2;1H/t8-,9+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVNNEISONBXGQ-OULXEKPRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CNCCC2(C1)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@]2(CNCC[C@]2(C1)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone](/img/structure/B2821078.png)

![3-((3-fluorobenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2821081.png)

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)butanamide](/img/structure/B2821082.png)

![N-(2-oxotetrahydrothiophen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2821087.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2821088.png)

![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2821095.png)

![Naphthalen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2821098.png)